molecular formula C13H18ClNO2 B1664499 Alaproclate, (S)- CAS No. 66171-75-3

Alaproclate, (S)-

Cat. No. B1664499
CAS RN: 66171-75-3
M. Wt: 255.74 g/mol
InChI Key: FZSPJBYOKQPKCD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alaproclate, also known by its developmental code name GEA-654, is a drug that was being developed as an antidepressant by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s . It acts as a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind . Development was discontinued due to the observation of liver complications in rodent studies .


Synthesis Analysis

The synthesis of Alaproclate involves a Grignard reaction between methyl 4-chlorophenylacetate with methylmagnesium iodide to give 1-(4-chlorophenyl)-2-methyl-2-propanol. This is followed by acylation with 2-bromopropionyl bromide to give [1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-bromopropanoate. The final step involves the displacement of halogen with ammonia to yield alaproclate .


Molecular Structure Analysis

The molecular formula of Alaproclate is C13H18ClNO2 . Its exact mass is 255.10 and its molecular weight is 255.740 . The structure of Alaproclate includes a 4-chlorophenyl group, a 2-methylpropan-2-yl group, and a 2-aminopropanoate group .


Physical And Chemical Properties Analysis

Alaproclate has a density of 1.1±0.1 g/cm3, a boiling point of 335.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 69.1±0.3 cm3, and it has a polar surface area of 52 Å2 .

Scientific Research Applications

Alzheimer's Disease and Dementia

Alaproclate, as a specific inhibitor of neuronal serotonin re-uptake, has been studied in patients with dementia of Alzheimer type. It demonstrated positive effects in some patients, primarily regarding emotional functions, by inhibiting serotonin uptake in platelets and reducing serotonin concentration in blood (Bergman et al., 2004).

Synthesis for Research Purposes

The synthesis of 3H-alaproclate with high specific activity has been carried out for research purposes. This involves the preparation of alaproclate using hydrogenolysis with tritium gas, a method significant for studies in selective inhibition of neuronal serotonin reuptake (Bengtsson et al., 1985).

Neurophysiological Effects

Alaproclate has been shown to increase the excitability of hippocampal CA1 pyramidal cells by affecting potassium channels in the membrane, suggesting its role in modulating neuronal excitability and potential implications in depressive disorders (Hedlund & Andersen, 1989).

Interaction with Drug Metabolism

Research indicates that alaproclate can influence the metabolism of other drugs, such as antipyrine, in humans. This suggests its role in altering the oxidative drug-metabolizing enzyme activity, which is crucial for understanding drug interactions and metabolism (Teunissen et al., 2004).

Modulation of Muscarinic Responses

Studies have shown that alaproclate inhibits potassium currents and enhances muscarinic stimulation in neuroblastoma cells, suggesting its potential in potentiating cellular responses to muscarinic cholinergic agonists (Hedlund, 1987).

Selective Serotonin Uptake Inhibition

Alaproclate is characterized as a specific 5-HT uptake inhibitor with minimal action on other brain receptors. Its regional selectivity in blocking 5-HT uptake in different brain regions, especially in the hippocampus and hypothalamus, makes it a subject of interest in neuroscience research (Ögren et al., 2005).

Effects on NMDA Receptors

Research has explored alaproclate's effects on voltage-dependent K+ channels and NMDA receptors in cultured rat hippocampal neurons. This is crucial for understanding its potential impact on neurophysiological processes and neurological disorders (Svensson et al., 1994).

Safety And Hazards

Alaproclate is classified as having acute toxicity, both oral and inhalation, and is harmful if swallowed, in contact with skin, or if inhaled . It was discontinued due to concerns over hepatotoxicity observed in animal studies .

properties

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSPJBYOKQPKCD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alaproclate, (S)-

CAS RN

66171-75-3
Record name Alaproclate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALAPROCLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G464BXD52M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alaproclate, (S)-
Reactant of Route 2
Reactant of Route 2
Alaproclate, (S)-
Reactant of Route 3
Reactant of Route 3
Alaproclate, (S)-
Reactant of Route 4
Reactant of Route 4
Alaproclate, (S)-
Reactant of Route 5
Alaproclate, (S)-
Reactant of Route 6
Alaproclate, (S)-

Q & A

Q1: What is the primary target of (-)-Alaproclate?

A: (-)-Alaproclate primarily acts as a selective serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibitor. [, ] This means it primarily increases serotonin levels in synapses by blocking its reabsorption into presynaptic neurons.

Q2: Does (-)-Alaproclate interact with other targets?

A2: Yes, research indicates that (-)-Alaproclate also interacts with other targets, albeit with potentially lower affinity:

  • NMDA Receptors: It acts as a reversible noncompetitive antagonist of N-Methyl-D-aspartate (NMDA) receptors, particularly influencing the ion channel associated with these receptors. []
  • Potassium Channels: Studies suggest that (-)-Alaproclate might inhibit potassium channels, potentially contributing to some of its observed effects on neuronal excitability. [, ]
  • High-Affinity Binding Sites in the Liver: Research indicates high-affinity binding of (-)-Alaproclate to sites in the liver, some of which are sensitive to proadifen (SKF 525A), an inhibitor of drug metabolism, suggesting a potential interaction with cytochrome P-450 enzymes. [, , ]

Q3: How does the stereochemistry of alaproclate affect its activity?

A: The S-(-)-enantiomer of alaproclate, which is (-)-Alaproclate, consistently shows higher potency compared to the R-(+)-enantiomer in various assays. This is evident in its interaction with 5-HT uptake sites [, ], NMDA receptors [], and liver binding sites. [, ]

Q4: What is the molecular formula and weight of (-)-Alaproclate?

A4: The molecular formula of (-)-Alaproclate is C13H18ClNO2. Its molecular weight is 255.74 g/mol.

Q5: Is there information available on the material compatibility and stability of (-)-Alaproclate under various conditions?

A5: The provided research articles primarily focus on the pharmacological and biochemical aspects of (-)-Alaproclate. Detailed information regarding its material compatibility and stability under various conditions is not explicitly discussed.

Q6: How do structural modifications of alaproclate affect its activity?

A: While the provided papers don't offer a comprehensive SAR analysis, they highlight the significance of the S-(-)-configuration for optimal activity. [, , ] Modifications impacting this chirality or the key pharmacophores interacting with serotonin transporters, NMDA receptors, or liver binding sites would likely influence (-)-Alaproclate's potency and selectivity.

Q7: What in vitro models have been used to study (-)-Alaproclate?

A7: Several in vitro models, primarily utilizing rat tissues, have been employed:

  • Synaptosomes: Used to investigate the inhibition of serotonin uptake in rat cortical synaptosomes, demonstrating (-)-Alaproclate's primary mechanism of action. []
  • Platelet Plasma Membranes: Used to study the binding characteristics of (-)-Alaproclate to serotonin transporters and its interaction with other antidepressants. []
  • GH3/B6 Pituitary Cells: Employed to explore the effects of (-)-Alaproclate on membrane ion channels, indicating potential interactions beyond serotonin transporters. []
  • Rat Cerebral Cortex Miniprisms: Utilized to examine the influence of (-)-Alaproclate on carbachol-stimulated inositol phospholipid breakdown, a measure of muscarinic function. []

Q8: What in vivo models have been used to study (-)-Alaproclate?

A8: Various animal models, primarily rats, have been used to evaluate the effects of (-)-Alaproclate:

  • Behavioral Models: These include the forced swim test, learned helplessness paradigms, and social dominance tests, often employed to assess antidepressant-like activity. []
  • Physiological Models: Studies have investigated (-)-Alaproclate's effects on body temperature regulation, [] post-decapitation convulsions, [, ] and the release of hormones like LH and prolactin. []
  • Microdialysis Studies: Used to assess the impact of (-)-Alaproclate on neurotransmitter release in specific brain regions of conscious rats. []

Q9: What is known about the development of resistance to (-)-Alaproclate?

A9: The provided research does not specifically address the development of resistance to (-)-Alaproclate.

Q10: What is the toxicological profile of (-)-Alaproclate?

A: The provided research primarily focuses on the pharmacological actions of (-)-Alaproclate. While some studies note behavioral effects, [] detailed toxicological data, including potential long-term effects, are not extensively discussed.

Q11: Are there alternative compounds to (-)-Alaproclate?

A11: Yes, several other serotonin reuptake inhibitors, such as fluoxetine, citalopram, sertraline, and paroxetine, are commonly used as antidepressants. The choice of compound often depends on the specific clinical context and patient factors.

Q12: Does (-)-Alaproclate have any environmental impact?

A12: The provided research does not discuss the environmental impact or degradation of (-)-Alaproclate.

Q13: What analytical methods are used to study (-)-Alaproclate?

A13: Several analytical techniques are mentioned in the research, including:

  • Radioimmunoassay: Used to measure hormone levels in plasma samples. []
  • High-Performance Liquid Chromatography (HPLC): Employed to determine the concentrations of neurotransmitters and their metabolites in brain tissue. [, ]
  • Radioligand Binding Assays: Used to characterize the binding affinity and density of receptors, particularly serotonin transporters, in various tissues. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.